molecular formula C13H19NO2 B13895389 (R)-Methyl 2-amino-2-phenylhexanoate

(R)-Methyl 2-amino-2-phenylhexanoate

Cat. No.: B13895389
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-CYBMUJFWSA-N
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Description

(R)-Methyl 2-amino-2-phenylhexanoate (CAS: 360074-85-7) is a chiral ester compound with the molecular formula C₁₃H₁₉NO₂ and a molar mass of 221.3 g/mol. It features a hexanoate backbone substituted with an amino group and a phenyl ring at the α-carbon, conferring stereochemical specificity (R-configuration) critical for biological activity .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (2R)-2-amino-2-phenylhexanoate

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3/t13-/m1/s1

InChI Key

GTGCPCXBADEBNA-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@@](C1=CC=CC=C1)(C(=O)OC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-phenylhexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-phenylhexanoic acid.

    Esterification: The carboxylic acid group of ®-2-amino-2-phenylhexanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain ®-Methyl 2-amino-2-phenylhexanoate in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-2-phenylhexanoate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-phenylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Methyl 2-amino-2-phenylhexanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-phenylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name CAS Molecular Formula Functional Groups Key Differences
(R)-Methyl 2-amino-2-phenylhexanoate 360074-85-7 C₁₃H₁₉NO₂ Amino, phenyl, ester Reference compound
(R)-2-Amino-2-phenylacetic acid N/A C₈H₉NO₂ Amino, phenyl, carboxylic acid Shorter chain (acetic acid backbone)
(R)-(-)-2-Methoxy-2-phenylacetic acid 3966-32-3 C₉H₁₀O₃ Methoxy, phenyl, carboxylic acid Methoxy replaces amino; altered acidity
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ Hydroxyl, ester Simpler structure (no phenyl/amino)
(R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride N/A C₁₄H₂₀ClNO₃ Piperidine ring, ester, hydrochloride Increased complexity (heterocyclic)

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) pKa
This compound 1.039 (predicted) 306.6 (predicted) N/A 6.98
(R)-(-)-2-Methoxy-2-phenylacetic acid N/A N/A 69–70 N/A
Methyl 2-hydroxyacetate N/A N/A N/A ~2.5–3.5*

*Estimated based on hydroxyl group acidity.

Key Observations :

  • The amino group in this compound contributes to a near-neutral pKa (6.98), making it suitable for physiological environments .
  • Methoxy substitution (CAS 3966-32-3) reduces basicity and increases hydrophobicity compared to the amino analog .
  • Hydroxyl-containing analogs (e.g., Methyl 2-hydroxyacetate) exhibit higher acidity, limiting their use in neutral-pH formulations .

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